molecular formula C30H32O9 B14780715 [(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate

[(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate

Cat. No.: B14780715
M. Wt: 536.6 g/mol
InChI Key: OFDWKHIQKPKRKY-LGBGGDCQSA-N
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Description

[(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its multiple methoxy groups, hydroxyl group, and a benzoate ester moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate typically involves multi-step organic reactions. The starting materials often include substituted aromatic compounds and cyclic ethers. Key steps in the synthesis may involve:

    Formation of the tetracyclic core: This can be achieved through cyclization reactions involving substituted aromatic compounds and cyclic ethers under acidic or basic conditions.

    Introduction of methoxy groups: Methoxylation reactions using methanol and a suitable catalyst.

    Hydroxylation: Introduction of the hydroxyl group through selective oxidation reactions.

    Esterification: Formation of the benzoate ester using benzoic acid and a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like thionyl chloride (SOCl₂), nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the development of advanced materials with specific properties.

    Pharmaceuticals: Intermediate in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of [(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets. These interactions can modulate the activity of enzymes, alter signaling pathways, and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of methoxy groups, hydroxyl group, and benzoate ester in [(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[107002,7014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate distinguishes it from other similar compounds

Properties

Molecular Formula

C30H32O9

Molecular Weight

536.6 g/mol

IUPAC Name

[(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate

InChI

InChI=1S/C30H32O9/c1-16-12-18-13-20(33-3)24(34-4)26(35-5)22(18)23-19(14-21-25(27(23)36-6)38-15-37-21)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16?,28?,30-/m0/s1

InChI Key

OFDWKHIQKPKRKY-LGBGGDCQSA-N

Isomeric SMILES

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1(C)O)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC

Origin of Product

United States

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